An In-Depth Technical Guide to N-(2-Hydroxy-6-nitrophenyl)butyramide: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to N-(2-Hydroxy-6-nitrophenyl)butyramide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Hydroxy-6-nitrophenyl)butyramide is a specialized organic compound with the CAS Number 500991-93-5.[1] With the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol , this molecule holds significance as a key intermediate in the synthesis of various agrochemicals, including certain herbicides and plant growth regulators.[1] Its chemical structure, featuring a hydroxyl group and a nitro group on the phenyl ring, also lends it to applications in the development of nitrophenyl-based probes and sensors in research settings.[1] This guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, its physicochemical and spectroscopic properties, and a discussion of its potential applications based on current scientific understanding.
Chemical Structure and Properties
The core structure of N-(2-Hydroxy-6-nitrophenyl)butyramide consists of a butyramide moiety attached to a 2-hydroxy-6-nitrophenyl group. The presence of the electron-withdrawing nitro group and the hydroxyl group on the aromatic ring are key determinants of its reactivity and potential utility.
Table 1: Physicochemical Properties of N-(2-Hydroxy-6-nitrophenyl)butyramide
| Property | Value | Source |
| CAS Number | 500991-93-5 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| Storage | Room temperature, sealed, dry | [1] |
Synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide
The synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide is primarily achieved through the acylation of 2-amino-3-nitrophenol with butyryl chloride or butyric anhydride. This nucleophilic acyl substitution reaction targets the amino group of the 2-amino-3-nitrophenol.
Experimental Protocol: Synthesis via Acylation
This protocol describes a general procedure for the synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide. The causality behind the experimental choices is to facilitate a clean and efficient reaction while ensuring the stability of the starting materials and product.
Materials:
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2-Amino-3-nitrophenol
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Butyryl chloride
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (Et₃N) or Pyridine
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution of Starting Material: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-nitrophenol (1 equivalent) in anhydrous DCM or THF. The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture.
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Addition of Base: Add a suitable base, such as triethylamine or pyridine (1.1 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards product formation.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction between the acyl chloride and the amine, thus minimizing the formation of byproducts.
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Addition of Acylating Agent: Slowly add butyryl chloride (1.05 equivalents) dropwise to the cooled and stirred solution. The slow addition helps to maintain a controlled reaction temperature.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up:
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Quench the reaction by adding 1 M hydrochloric acid. This step neutralizes the excess base.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and brine (to reduce the water content in the organic phase).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude N-(2-Hydroxy-6-nitrophenyl)butyramide can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Caption: Synthetic workflow for N-(2-Hydroxy-6-nitrophenyl)butyramide.
Spectroscopic Characterization
Disclaimer: The following spectroscopic data are predicted based on the chemical structure and typical values for similar compounds, as no experimentally obtained spectra are publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the butyramide chain protons, and the hydroxyl and amide protons. The aromatic protons would appear as a complex multiplet in the aromatic region (δ 6.5-8.0 ppm). The methylene protons of the butyryl group adjacent to the carbonyl would be a triplet around δ 2.2-2.5 ppm. The other methylene protons would appear as a multiplet around δ 1.6-1.8 ppm, and the terminal methyl group as a triplet around δ 0.9-1.0 ppm. The amide proton (NH) would likely be a broad singlet, and its chemical shift would be solvent-dependent. The phenolic hydroxyl proton (OH) would also be a broad singlet.
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¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with the carbon bearing the nitro group shifted downfield. The carbonyl carbon of the amide would be expected in the range of δ 170-175 ppm. The aliphatic carbons of the butyryl chain would appear in the upfield region.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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~3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~2960-2850 cm⁻¹: Aliphatic C-H stretching.
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~1650 cm⁻¹: C=O stretching of the amide (Amide I band).
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~1550 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.
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~1540 cm⁻¹: N-H bending (Amide II band).
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of 224.21. Fragmentation patterns would be expected to involve cleavage of the butyryl side chain.
Potential Applications and Future Directions
The primary documented application of N-(2-Hydroxy-6-nitrophenyl)butyramide is as an intermediate in the synthesis of agricultural chemicals.[1] The presence of the nitro group, a common feature in many biologically active compounds, suggests potential for further investigation into its own bioactivities.
Antimicrobial Research
While no direct studies on the antimicrobial properties of N-(2-Hydroxy-6-nitrophenyl)butyramide have been published, numerous studies on related N-(nitrophenyl)amides have demonstrated significant antibacterial and antifungal activities. This suggests that N-(2-Hydroxy-6-nitrophenyl)butyramide could be a valuable scaffold for the development of new antimicrobial agents. Future research could involve screening this compound against a panel of pathogenic bacteria and fungi.
Caption: Hypothetical mechanism of antimicrobial action.
Conclusion
N-(2-Hydroxy-6-nitrophenyl)butyramide is a valuable chemical intermediate with a well-defined structure and a clear synthetic pathway. While its primary current use is in the agrochemical industry, its structural features, particularly the presence of the nitrophenyl moiety, suggest that it may possess underexplored biological activities. This guide provides a foundational understanding of this compound, and it is hoped that the detailed synthesis protocol and discussion of its properties will encourage further research into its potential applications in medicinal chemistry and materials science. The lack of publicly available experimental data highlights an opportunity for researchers to contribute to the body of knowledge on this and related compounds.
References
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MySkinRecipes. N-(2-Hydroxy-6-nitrophenyl)butyramide. Available at: [Link]
